N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:
Structure: The compound consists of a quinoxaline core, which is fused with a tetrahydroquinoxalin-2-yl group. The 3,4-dichlorophenyl and 4-fluorophenyl substituents add further complexity.
Preparation Methods
Synthetic Routes::
Boron Reagents: Boron reagents play a crucial role in the synthesis of complex molecules.
Protodeboronation: Protodeboronation of pinacol boronic esters is another method for functionalizing boron compounds. It allows for the removal of the boron group while introducing a desired functional group.
Chemical Reactions Analysis
Reactivity: N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) are often used in SM coupling reactions.
Major Products: The specific products formed depend on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity and designing novel derivatives.
Biology: Studying its interactions with biological targets.
Medicine: Exploring potential therapeutic applications.
Industry: Developing new materials or catalysts.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, further research could reveal its uniqueness and comparative features.
Properties
Molecular Formula |
C23H16Cl2FN3O3 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H16Cl2FN3O3/c24-16-10-9-15(11-17(16)25)27-21(30)12-20-22(31)28-18-3-1-2-4-19(18)29(20)23(32)13-5-7-14(26)8-6-13/h1-11,20H,12H2,(H,27,30)(H,28,31) |
InChI Key |
LQMSJMKHDDZWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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